molecular formula C12H6F6 B11854531 1,8-Bis(trifluoromethyl)naphthalene

1,8-Bis(trifluoromethyl)naphthalene

Cat. No.: B11854531
M. Wt: 264.17 g/mol
InChI Key: SDZWQOZEWHIKKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,8-Bis(trifluoromethyl)naphthalene is an organic compound characterized by the presence of two trifluoromethyl groups attached to a naphthalene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of naphthalene derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . The reaction conditions often include the use of a solvent like acetonitrile and a catalyst such as copper(I) bromide.

Industrial Production Methods: Industrial production of 1,8-Bis(trifluoromethyl)naphthalene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The scalability of the process is crucial for meeting industrial demands.

Chemical Reactions Analysis

Types of Reactions: 1,8-Bis(trifluoromethyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reagents: Trifluoromethyl iodide (CF3I), copper(I) bromide, radical initiators.

    Conditions: Solvents like acetonitrile, temperatures ranging from room temperature to elevated temperatures depending on the reaction.

Major Products: The major products formed from these reactions include various trifluoromethylated naphthalene derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1,8-Bis(trifluoromethyl)naphthalene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,8-Bis(trifluoromethyl)naphthalene exerts its effects is primarily through its ability to participate in radical and nucleophilic substitution reactions. The trifluoromethyl groups enhance the compound’s reactivity and stability, making it a valuable intermediate in various chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of trifluoromethyl groups, which impart distinct chemical properties such as high electronegativity and stability. These properties make it particularly valuable in applications requiring robust and reactive intermediates.

Properties

Molecular Formula

C12H6F6

Molecular Weight

264.17 g/mol

IUPAC Name

1,8-bis(trifluoromethyl)naphthalene

InChI

InChI=1S/C12H6F6/c13-11(14,15)8-5-1-3-7-4-2-6-9(10(7)8)12(16,17)18/h1-6H

InChI Key

SDZWQOZEWHIKKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)C(=CC=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.